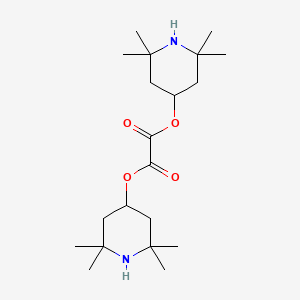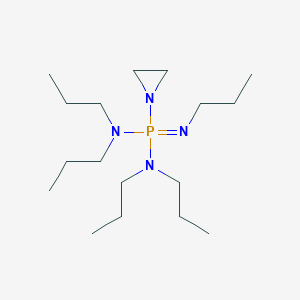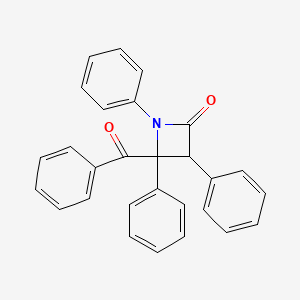
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It is a pyridinium salt, which means it contains a positively charged pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with an appropriate brominated compound. One common method involves the reaction of pyridine with diethyl 2-bromomalonate in ethyl acetate at room temperature for several hours . This reaction results in the formation of the desired pyridinium salt. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The positively charged pyridinium ring can interact with negatively charged sites on proteins or other biomolecules, affecting their function. This interaction can lead to changes in cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide can be compared with other pyridinium salts, such as 1-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridin-1-ium bromide. While both compounds share a similar pyridinium core, their side chains and substituents differ, leading to variations in their chemical properties and applications.
Eigenschaften
| 82204-07-7 | |
Molekularformel |
C9H12BrNO2 |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
methyl 2-pyridin-1-ium-1-ylpropanoate;bromide |
InChI |
InChI=1S/C9H12NO2.BrH/c1-8(9(11)12-2)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PULKUWQKZBDPIJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)OC)[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)

![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)

